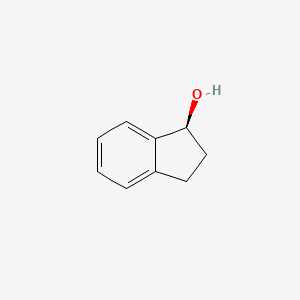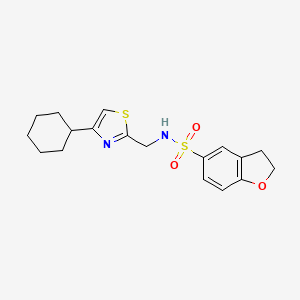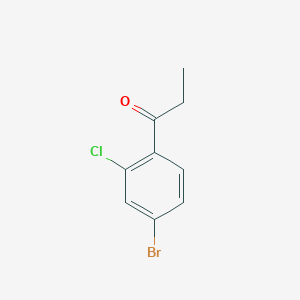
(S)-(+)-1-Indanol
Overview
Description
-(S)-(+)-1-Indanol, also known as S-indanol, is a chiral secondary alcohol derived from the cyclization of aldehydes. It has been widely studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology. In particular, it has been used in synthesis methods for the production of a variety of compounds, including chiral drugs and natural products. Additionally, its mechanism of action has been studied to understand its pharmacological effects and its potential therapeutic applications.
Scientific Research Applications
Biocatalysis and Chiral Synthesis
- A nanohybrid biocatalyst was developed using (S)-(+)-1-Indanol for the kinetic resolution of secondary alcohols, demonstrating its application in synthesizing enantiomeric drugs like (+)-Indatraline, Irindalone, Indinavir, (+)-Sertraline, and Rasagiline mesylate (Galvão et al., 2018).
Antimicrobial and Antifungal Properties
- Chlorindanol, derived from (S)-(+)-1-Indanol, exhibits potent antimicrobial and antifungal activity, highlighting its significance as a potential antiseptic agent (Bailey et al., 1959).
- Enantiomerically pure chloroindanol derivatives, produced using biocatalytic methods, showed antifungal activity against Botrytis cinerea, a phytopathogenic fungus (Pinedo-Rivilla et al., 2020).
Biological Activity and Pharmacological Significance
- Indanol derivatives, including those related to (S)-(+)-1-Indanol, have been investigated for various pharmacological activities, displaying antimicrobial, anti-fungal, antiviral, and anti-inflammatory properties (Kumar & Prashar, 2012).
- Indanones, closely related to (S)-(+)-1-Indanol, exhibit a broad range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, and anticancer properties (Turek et al., 2017).
Application in Drug Development and Regulatory Processes
- The role of (S)-(+)-1-Indanol and its derivatives in drug development is highlighted by its involvement in the preparation of Investigational New Drug (IND) applications, a crucial step in the clinical trial process for new drugs (Ferkany & Williams, 2008).
properties
IUPAC Name |
(1S)-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020638 | |
| Record name | (S)-(+)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-Indanol | |
CAS RN |
25501-32-0 | |
| Record name | (S)-(+)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2546819.png)
![2-Chloro-N-[1-(1,2-thiazol-5-yl)ethyl]propanamide](/img/structure/B2546821.png)

![5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B2546828.png)

![2-({2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2546831.png)
![3-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2546832.png)
![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2546835.png)



![endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2546840.png)

